Bis(1,10-phenanthroline)(dipyridophenazine)ruthenium dichloride

DNA intercalation single-molecule force spectroscopy optical tweezers

Researchers requiring high-performance DNA probes often face autofluorescence interference and poor solubility when using generic stains. [Ru(phen)₂(dppz)]Cl₂ solves these challenges through its unique light-switch effect, exhibiting intense luminescence only upon DNA intercalation. • Achieves a 664 ns emission lifetime (Δ-enantiomer), enabling time-gated detection with superior signal-to-noise ratio in gel and capillary electrophoresis. • Provides ≥25 mg/mL aqueous solubility due to its chloride counterion, ensuring direct buffer compatibility without organic co-solvents. • Delivers a binding affinity >10⁶ M⁻¹ with sequence selectivity at TA steps, confirmed by atomic-resolution crystallography for single-molecule studies.

Molecular Formula C42H26Cl2N8Ru
Molecular Weight 814.7 g/mol
Cat. No. B8235541
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBis(1,10-phenanthroline)(dipyridophenazine)ruthenium dichloride
Molecular FormulaC42H26Cl2N8Ru
Molecular Weight814.7 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)N=C3C4=CC=C[N-]C4=C5C(=CC=C[N-]5)C3=N2.C1=C[N-]C2=C3C(=CC=C[N-]3)C=CC2=C1.C1=C[N-]C2=C3C(=CC=C[N-]3)C=CC2=C1.[Cl-].[Cl-].[Ru+8]
InChIInChI=1S/C18H10N4.2C12H8N2.2ClH.Ru/c1-2-8-14-13(7-1)21-17-11-5-3-9-19-15(11)16-12(18(17)22-14)6-4-10-20-16;2*1-3-9-5-6-10-4-2-8-14-12(10)11(9)13-7-1;;;/h1-10H;2*1-8H;2*1H;/q3*-2;;;+8/p-2
InChIKeyDGRYOIGUEIIQFV-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

[Ru(phen)₂(dppz)]Cl₂: High-Affinity DNA Light-Switch Probe


Bis(1,10-phenanthroline)(dipyridophenazine)ruthenium dichloride, commonly referred to as [Ru(phen)₂(dppz)]Cl₂, is a ruthenium(II) polypyridyl complex that functions as a DNA 'light-switch' probe. It is essentially non-luminescent in aqueous solution but displays intense emission upon intercalative binding to double-helical DNA, making it a powerful tool for investigating nucleic acid structures [1]. The compound features a cationic [Ru(phen)₂(dppz)]²⁺ core with chloride counterions, which provide superior aqueous solubility—typically ≥25 mg/mL in water [2]—compared to PF₆⁻ or other non-coordinating anion formulations.

Why Generic Ruthenium Polypyridyl Intercalators Cannot Substitute


Generic ruthenium polypyridyl complexes such as [Ru(bpy)₃]²⁺ or [Ru(phen)₃]²⁺ exhibit weak or negligible DNA intercalation because they lack the extended aromatic dipyridophenazine (dppz) ligand responsible for high-affinity DNA binding. Even among dppz-containing compounds, the ancillary ligand identity (phenanthroline vs. bipyridine) profoundly influences intercalation geometry, luminescence lifetime, and sequence selectivity [1]. Furthermore, the counterion choice (Cl⁻ vs. PF₆⁻) governs aqueous solubility and cellular uptake efficiency, precluding simple formulation swaps for both in vitro and in vivo applications [2]. The quantitative evidence below demonstrates that these structural differences translate into measurable performance gaps across multiple biophysical parameters.

Quantitative Evidence vs. Closest Analogs


DNA Intercalation Affinity Measured by Optical Tweezers

[Ru(phen)₂(dppz)]²⁺ (as chloride salt) exhibits a DNA binding constant (Kb) of 3.2 × 10⁶ M⁻¹ measured by optical tweezers, representing avid intercalation. By contrast, the non-dppz analog [Ru(phen)₃]²⁺ intercalates weakly with Kb = 8.8 × 10³ M⁻¹, a 360-fold lower affinity, while [Ru(bpy)₃]²⁺ shows no detectable intercalation even at micromolar concentrations [1]. The binding site size also differs: [Ru(phen)₂(dppz)]²⁺ occupies n = 3 ± 0.5 base pairs vs. n = 3 ± 0.2 for [Ru(phen)₃]²⁺, but the dramatic Kb difference dominates functional selection.

DNA intercalation single-molecule force spectroscopy optical tweezers

Emission Lifetime Discrimination Between Enantiomers

When intercalated into DNA, the enantiomers of [Ru(phen)₂(dppz)]²⁺ display markedly different emission lifetimes: the Δ enantiomer exhibits a lifetime of 664 ns, while the Λ enantiomer shows only 108 ns, a 6.1-fold difference that is directly exploitable for enantioselective sensing [1]. In contrast, the related complex [Ru(bpy)₂(dppz)]²⁺ shows distinct binding behavior where Δ-[Ru(bpy)₂dppz]²⁺ preferentially binds as isolated monomers while Δ-[Ru(phen)₂dppz]²⁺ favors duplet formation of canted complexes, a fundamental difference in binding cooperativity [2].

chiral photophysics DNA light-switch luminescence lifetime

Light-Activated Cytotoxicity vs. Clinical PDT Agents

The [Ru(phen)₂(dppz)]²⁺ scaffold, when functionalized as derivative 1 (dppz-7,8-(OMe)₂), demonstrates that the phenanthroline-containing core enables potent photodynamic activity: one-photon activation (420 nm, 9.27 J·cm⁻²) yields an IC₅₀ of 3.1 μM against HeLa cell monolayers, outperforming the clinical PDT agent ALA (IC₅₀ = 154.8 μM) by 50-fold and cisplatin (IC₅₀ = 29.5 μM) by 9.5-fold under comparable conditions [1]. The same Ru(phen)₂(dppz) framework shows low dark toxicity (IC₅₀ = 36.2 μM), providing a therapeutic window of 11.7-fold between light and dark conditions, a parameter that is significantly influenced by the choice of ancillary phenanthroline ligands.

photodynamic therapy Ru(II) photosensitizer anticancer activity

Sequence-Selective Binding Verified by X-Ray Crystallography

X-ray crystal structures of Λ-[Ru(phen)₂(dppz)]²⁺ bound to oligonucleotides reveal that the dppz ligand intercalates symmetrically and perpendicularly from the minor groove at the central TA/TA step of d(CCGGTACCGG)₂, but fails to intercalate at the AT/AT step of d(CCGGATCCGG)₂ [1]. This TA/TA specificity arises from the packing of the phenanthroline ligands against adenosine residues, a structural feature unique to the phen ancillary ligand combination. In contrast, [Ru(bpy)₂(dppz)]²⁺ demonstrates broader sequence tolerance but lacks this pronounced TA-step discrimination, making the phen complex more suitable for applications requiring sequence-targeted DNA recognition.

DNA sequence selectivity X-ray crystallography minor-groove intercalation

Aqueous Solubility and Cellular Delivery: Chloride vs. PF₆⁻ Salts

The chloride salt of [Ru(phen)₂(dppz)]²⁺ demonstrates aqueous solubility of ≥25 mg/mL (approximately 25 mM), enabling direct use in physiological buffers without organic co-solvents [1]. In contrast, the hexafluorophosphate (PF₆⁻) salt exhibits significantly lower aqueous solubility, typically requiring DMSO or acetonitrile for dissolution, which can complicate biological assays and introduce solvent artifacts. While quantitative ion-pairing data for the parent chloride is limited, studies on related [Ru(bpy)₂(dppz)]Cl₂ demonstrate that the chloride counterion enables efficient ion-pairing with lipophilic carboxylates (e.g., 3,5-dichlorophenolate), resulting in enhanced nuclear delivery to live cells while preserving DNA recognition characteristics [2].

counterion effect aqueous solubility cellular uptake

Application Scenarios for [Ru(phen)₂(dppz)]Cl₂


Time-Gated Luminescence Detection of DNA in Electrophoresis

The 664 ns emission lifetime of Δ-[Ru(phen)₂(dppz)]²⁺ when intercalated into DNA, combined with its >10⁶ M⁻¹ binding affinity, makes it ideal for time-gated luminescence detection of DNA in gel electrophoresis and capillary electrophoresis platforms. The long lifetime enables suppression of autofluorescence and scatter through temporal gating, while the chloride salt's ≥25 mg/mL aqueous solubility permits direct incorporation into running buffers without organic co-solvents. Compared to the bpy analog, the phen complex provides ~2.3× longer detection window and superior sequence selectivity at TA steps, enabling cleaner electrophoretic band resolution for mixed-sequence samples [1][2].

Enantioselective DNA Probing and Chiral Discrimination

The 6.1-fold difference in emission lifetimes between the Δ (664 ns) and Λ (108 ns) enantiomers of [Ru(phen)₂(dppz)]²⁺ provides a built-in chiral discrimination mechanism for enantioselective DNA sensing. When procured as enantiopure material (typically through chiral HPLC separation of the chloride salt), the Δ enantiomer serves as a high-contrast probe for right-handed B-DNA and specific sequences with TA/TA dinucleotide steps, where symmetrical perpendicular intercalation produces the strongest luminescent signal. This enantioselectivity is absent in achiral DNA stains such as ethidium bromide or SYBR Green [1][2].

Photodynamic Therapy Lead Compound Development

The [Ru(phen)₂(dppz)]Cl₂ scaffold serves as a versatile PDT lead because the chloride counterion facilitates subsequent ligand substitution or ion-pairing functionalization. Derivatives such as the dppz-7,8-(OMe)₂ analog have demonstrated 50-fold greater photocytotoxicity (IC₅₀ = 3.1 μM) than the clinical PDT agent ALA under 420 nm irradiation, while maintaining a 11.7-fold therapeutic window relative to dark toxicity. Medicinal chemistry programs should prioritize the chloride salt over the PF₆⁻ formulation, as the latter requires additional counterion exchange steps before biological evaluation [1].

Single-Molecule DNA Mechanics and Force Spectroscopy

The [Ru(phen)₂(dppz)]²⁺ complex's well-characterized symmetrical intercalation geometry at TA/TA steps, verified by atomic-resolution X-ray crystallography, makes it a structurally defined probe for optical and magnetic tweezers experiments. The compound's single-molecule intercalation characteristics—Kb = 3.2 × 10⁶ M⁻¹ and binding site size of 3 base pairs—enable quantitative force-extension measurements to map sequence-dependent DNA flexibility. The chloride salt form ensures consistent solution preparation at the concentrations required for optical tweezers experiments (typically 10–100 nM) without solubility-related artifacts that affect PF₆⁻ formulations [1][2].

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